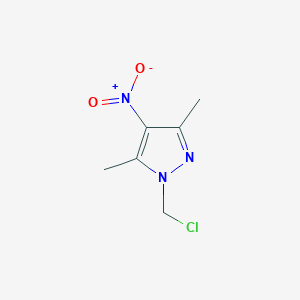

1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole

Descripción general

Descripción

Synthesis Analysis

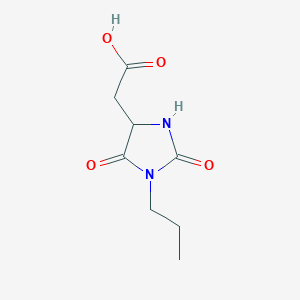

The synthesis of various pyrazole derivatives has been explored in the provided studies. For instance, a new heterocyclic azo compound of 4-aminoantipyrine was synthesized and characterized, indicating the versatility of pyrazole compounds in forming complex structures . Another study describes the efficient synthesis of a series of novel 1-(7-chloroquinolin-4-yl)-4-nitro-1H-pyrazoles, showcasing the potential for pyrazole derivatives to be used in medicinal chemistry, particularly in antimalarial and antiviral applications . Additionally, the polycondensation of 3-chloromethyl-3'(5'),5-dimethyl-5'(3')-pyrazolyl-1-pyrazole under neutral or basic conditions yields new macrocyclic compounds, demonstrating the reactivity of chloromethyl-pyrazole derivatives in forming larger cyclic structures .

Molecular Structure Analysis

X-ray diffraction methods have been employed to determine the crystal structures of synthesized pyrazole derivatives. For example, the azo compound mentioned earlier crystallizes in the monoclinic CC space group, with detailed cell dimensions provided, and features a disordered phenyl ring . Similarly, the antipyrine derivatives synthesized in another study crystallize in the monoclinic P21/c space group, with their crystal packing stabilized by a combination of hydrogen bonds and other intermolecular interactions .

Chemical Reactions Analysis

The reactivity of pyrazole derivatives with other functional groups has been investigated. The study on polyhalogenated nitrobutadienes reveals the formation of a pyrazole cycle from a specific oxazolidine compound, indicating the potential for constructing pyrazole rings through novel synthetic routes . Furthermore, the use of a dinitrodipyrazolo pyrazine dione as a pre-column reagent for LC analysis of amino acids suggests that pyrazole derivatives can react with amino functions to form stable adducts .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure and intermolecular interactions. The spectroscopic characterization of the azo compound using FT-IR, UV-Vis, and NMR techniques, along with DFT calculations, provides insights into the vibrational frequencies and reactive sites of the compound . The Hirshfeld surface analysis and DFT calculations of antipyrine derivatives reveal the significance of hydrogen bonding and π-interactions in stabilizing their solid-state structures . The tautomerism study of 1,3-dimethylpyrazoline-5-one highlights the influence of solvent on the equilibrium between different tautomeric forms, which is crucial for understanding the behavior of pyrazole derivatives in various environments .

Aplicaciones Científicas De Investigación

-

Chloromethylation of Aromatic Compounds

- Application : Chloromethyl substituted aromatic compounds are promising key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers and pharmaceuticals .

- Method : Treatment of a series of aromatic hydrocarbons and O-carbethoxy phenol substrates with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2 catalyzed by zinc iodide affords the corresponding chloromethyl derivatives in good to excellent yields .

- Results : The chloromethylation of aromatic compounds with dimethoxymethane and chlorosulfonic acid catalyzed by ZnI2 in CH2Cl2 under mild conditions .

-

Chloromethylation of Aromatic Compounds with Zinc Iodide

- Application : This process involves the chloromethylation of aromatic compounds using zinc iodide as a catalyst .

- Method : A flask is charged with 5 mol% of ZnI2, chlorosulfonic acid, and CH2Cl2, followed by dropwise addition of dimethoxymethane at −10°C . After stirring the reaction mixture at −10°C for 30 min, the aromatic compound is added .

- Results : The results showed that this method is an effective and convenient way to perform chloromethylation of aromatic compounds .

-

Use of Chloromethane in Industrial Chemistry

-

Atom Transfer Radical Polymerization

- Application : 1-(chloromethyl)naphthalene (1-CMN) is used as an initiator in the atom transfer radical polymerization of styrene .

- Method : The polymerization is carried out in the presence of CuCl/N,N,N’,N’‘,N’'-pentamethyldiethylenetriamine (PMDETA) at 125 degrees C .

- Results : The results showed that 1-CMN was an effective initiator with higher initiation efficiency in ATRP of St .

-

Chloromethylation of Aromatic Compounds with Zinc Iodide

- Application : This process involves the chloromethylation of aromatic compounds using zinc iodide as a catalyst .

- Method : A flask was charged with 5 mol% of ZnI2 (1.3 mmol), chlorosulfonic acid (31 mmol) and CH2Cl2 (30 mL), followed by dropwise addition of dimethoxymethane (31 mmol) at −10°C . After stirring the reaction mixture at −10°C for 30 min, the aromatic compound (26 mmol) was added .

- Results : The results showed that this method is an effective and convenient way to perform chloromethylation of aromatic compounds .

-

Use of Chloromethane in Industrial Chemistry

-

Atom Transfer Radical Polymerization

- Application : 1-(chloromethyl)naphthalene (1-CMN) is used as an initiator in the atom transfer radical polymerization of styrene .

- Method : The polymerization is carried out in the presence of CuCl/N,N,N’,N’‘,N’'-pentamethyldiethylenetriamine (PMDETA) at 125 degrees C .

- Results : The results showed that 1-CMN was an effective initiator with higher initiation efficiency in ATRP of St .

Safety And Hazards

Propiedades

IUPAC Name |

1-(chloromethyl)-3,5-dimethyl-4-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3O2/c1-4-6(10(11)12)5(2)9(3-7)8-4/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDCFMFTWXASYGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCl)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601224340 | |

| Record name | 1H-Pyrazole, 1-(chloromethyl)-3,5-dimethyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601224340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole | |

CAS RN |

51355-91-0 | |

| Record name | 1H-Pyrazole, 1-(chloromethyl)-3,5-dimethyl-4-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51355-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole, 1-(chloromethyl)-3,5-dimethyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601224340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3-Dimethylamino-propylsulfanyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1309791.png)

![5-(2,3,4-Trimethoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1309796.png)

![[3-(3-Methoxy-phenyl)-pyrazol-1-yl]-acetic acid](/img/structure/B1309819.png)

![5-Methyl-4-(pyrrolidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1309822.png)